molecular formula C19H25NO3 B12993665 Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12993665
M. Wt: 315.4 g/mol
InChI Key: VPPZFXDBRDXYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is part of a class of spirocyclic compounds that have gained significant interest in medicinal chemistry due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azaspiro[5.5]undecane-3-carboxylic acid with benzyl alcohol in the presence of a dehydrating agent to form the ester. The formyl group can be introduced via formylation reactions using reagents such as formic acid or formic anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Benzyl 9-carboxy-3-azaspiro[5.5]undecane-3-carboxylate.

    Reduction: Benzyl 9-hydroxymethyl-3-azaspiro[5.5]undecane-3-carboxylate.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The spirocyclic structure may allow the compound to fit into unique binding sites, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate
  • 3-azaspiro[5.5]undecane

Uniqueness

Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate is unique due to the presence of both a formyl group and a benzyl ester, which can influence its reactivity and biological activity. The spirocyclic structure also contributes to its distinct chemical and physical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25NO3

Molecular Weight

315.4 g/mol

IUPAC Name

benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C19H25NO3/c21-14-16-6-8-19(9-7-16)10-12-20(13-11-19)18(22)23-15-17-4-2-1-3-5-17/h1-5,14,16H,6-13,15H2

InChI Key

VPPZFXDBRDXYGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C=O)CCN(CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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